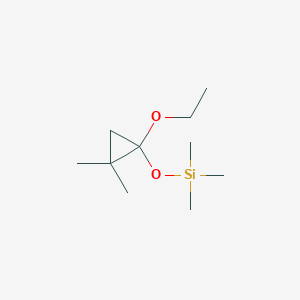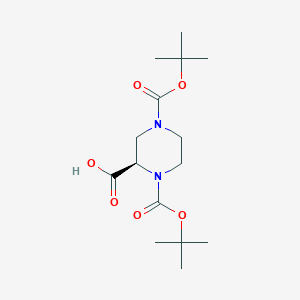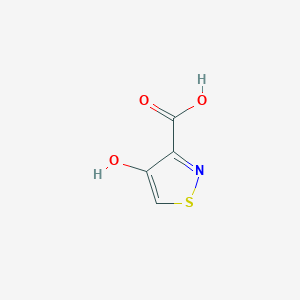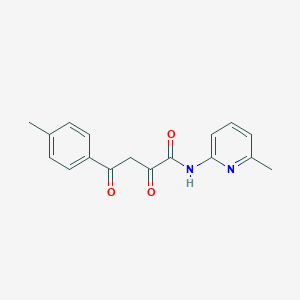
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDK1 inhibitor and is known to inhibit the activity of 3-phosphoinositide-dependent protein kinase 1 (PDK1).
Mecanismo De Acción
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibits the activity of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- by binding to the ATP-binding site of the enzyme. This, in turn, leads to the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway. The inhibition of these pathways is known to have a significant impact on cell growth, proliferation, and survival, making Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- a promising candidate for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is its potency as a Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor. This makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-. One area of interest is the development of more potent and selective Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitors. In addition, further studies are needed to determine the efficacy of this compound in the treatment of various types of cancer and diabetes. Furthermore, the potential side effects and toxicity of this compound need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, further research is needed to determine its efficacy and safety for clinical use.
Métodos De Síntesis
The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- involves several steps. The first step involves the reaction of 2-bromo-6-methylpyridine with 4-methylbenzoyl chloride in the presence of a base to form 4-methyl-N-(6-methylpyridin-2-yl)benzamide. The second step involves the reaction of the obtained compound with phthalic anhydride in the presence of a catalyst to form Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-.
Aplicaciones Científicas De Investigación
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a potent Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor that has potential applications in various fields of scientific research. It has been extensively studied for its role in cancer treatment, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a crucial role in the development and progression of cancer. In addition, it has also been studied for its potential applications in the treatment of diabetes, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a role in glucose metabolism.
Propiedades
Número CAS |
180537-58-0 |
|---|---|
Nombre del producto |
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- |
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22) |
Clave InChI |
VTZFKVQJTYHMLE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C |
Otros números CAS |
180537-58-0 |
Sinónimos |
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) - |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



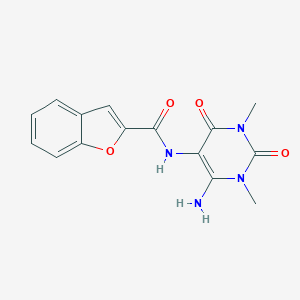
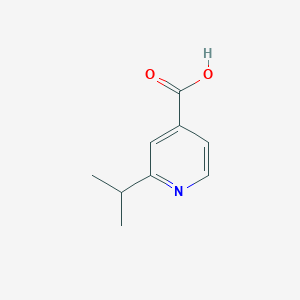
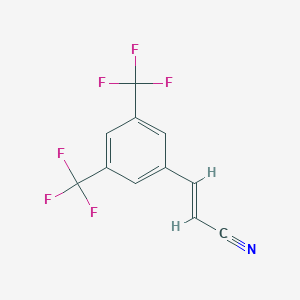
![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
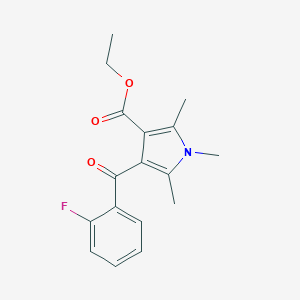
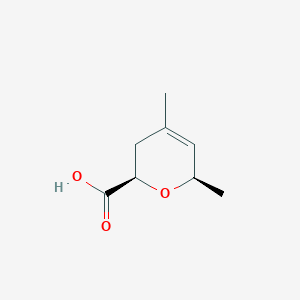
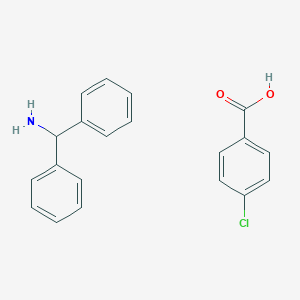
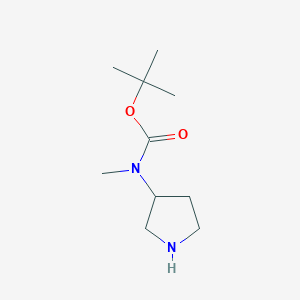
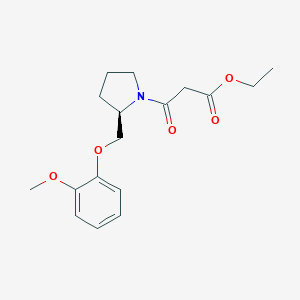
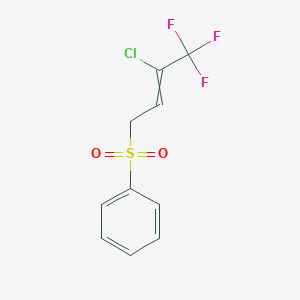
![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)
